molecular formula C17H36O8 B1238911 1-[3-(2-Hydroxypropoxy)-2,2-bis(2-hydroxypropoxymethyl)propoxy]propan-2-ol

1-[3-(2-Hydroxypropoxy)-2,2-bis(2-hydroxypropoxymethyl)propoxy]propan-2-ol

Cat. No.: B1238911
M. Wt: 368.5 g/mol
InChI Key: GXEZGLLPFFKHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentaerythritol propoxylate (5/4 PO/OH) is a hydroxypolyether in which a hydroxy-poly(propylene oxide) chain is connected to each of the methyl groups of neopentane. It is commonly used to crystallise proteins. In the diagram, a + b + c + d ~ 5. It has a role as a crystallisation adjutant.

Scientific Research Applications

Synthesis and Antimicrobial Activities

1-[3-(2-Hydroxypropoxy)-2,2-bis(2-hydroxypropoxymethyl)propoxy]propan-2-ol has been utilized in the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, a homologous series prepared by reacting with corresponding alcohols. These synthesized compounds have been tested for antimicrobial activities against human pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. Their activities have been determined through minimum inhibitory concentrations, showcasing their potential in antimicrobial applications (Čižmáriková et al., 2020).

Physicochemical Properties

The substance is part of the structure of tetrapropylene glycol (TePG), and its properties like vapor pressure, density, viscosity, and surface tension have been measured over a range of temperatures. This data is crucial for developing new industrial processes, especially for separating propylene glycol mixtures obtained via hydrolysis of 1,2-epoxy propane. The definition of TePG as a chemical structure and understanding of its physical and transport properties are vital for these industrial applications (Fendu & Oprea, 2013).

Bioremediation of Environmental Pollutants

Laccase from Fusarium incarnatum UC-14, using a reverse micelles system, has shown promising results in the bioremediation of Bisphenol A, a chemical widely used in industrial applications. This process has demonstrated high elimination rates and has highlighted the advantages of using non-aqueous catalysis to enhance the biodegradability of hydrophobic environmental pollutants. The presence of compounds like this compound in the system contributes to the solubility improvement and stability of the enzyme in organic media, which is crucial for the oxidative degradation process (Chhaya & Gupte, 2013).

Properties

Molecular Formula

C17H36O8

Molecular Weight

368.5 g/mol

IUPAC Name

1-[3-(2-hydroxypropoxy)-2,2-bis(2-hydroxypropoxymethyl)propoxy]propan-2-ol

InChI

InChI=1S/C17H36O8/c1-13(18)5-22-9-17(10-23-6-14(2)19,11-24-7-15(3)20)12-25-8-16(4)21/h13-16,18-21H,5-12H2,1-4H3

InChI Key

GXEZGLLPFFKHGE-UHFFFAOYSA-N

SMILES

CC(COCC(COCC(C)O)(COCC(C)O)COCC(C)O)O

Canonical SMILES

CC(COCC(COCC(C)O)(COCC(C)O)COCC(C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(2-Hydroxypropoxy)-2,2-bis(2-hydroxypropoxymethyl)propoxy]propan-2-ol

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